

## Application Notes and Protocols: D-Lactose Monohydrate in Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**D-Lactose monohydrate**, a readily available and biocompatible disaccharide, is an increasingly utilized excipient in the formulation of nanoparticle drug delivery systems. Its versatile properties allow it to function as a cryoprotectant, a surface modifier to enhance circulation time, a targeting ligand for specific cell types, and a carrier for improving the dissolution of poorly soluble drugs. This document provides detailed application notes and experimental protocols for the use of **D-Lactose monohydrate** in various nanoparticle formulations.

# Applications of D-Lactose Monohydrate in Nanoparticle Formulations Alternative to PEGylation for Enhanced Circulation and Reduced Immunogenicity

Lactose-coated nanoparticles have emerged as a viable alternative to PEGylated nanoparticles. By mimicking the natural carbohydrate coating on blood cells, lactose can reduce uptake by the reticuloendothelial system (RES), thereby prolonging circulation half-life and improving tumor accumulation.[1][2] Studies on lipoplexes have shown that a lactose



coating provides effects comparable to PEG in reducing leukocyte uptake and extending circulation time.[1][3] Notably, lactose-coated lipoplexes have been observed to elicit a reduced innate immune response, with lower levels of inflammatory cytokines such as IL-6, IFN-γ, and TNFα compared to their PEGylated counterparts.[1]

### **Cryoprotectant and Lyoprotectant for Nanoparticle Stability**

The long-term stability of nanoparticle formulations in aqueous suspension is often a challenge. Lyophilization (freeze-drying) and spray-drying are common techniques to produce stable, dry powder forms of nanoparticles. **D-Lactose monohydrate** is widely used as a cryoprotectant and lyoprotectant to prevent nanoparticle aggregation during these processes and to ensure proper redispersion upon reconstitution.[4][5] It has been effectively used with various nanoparticle types, including those made from poly(lactic-co-glycolic acid) (PLGA).[6][7]

### Carrier for Poorly Soluble Drugs and Dry Powder Inhalers (DPI)

**D-Lactose monohydrate** serves as an effective carrier for enhancing the dissolution of hydrophobic drugs. In formulations such as aquasomes (three-layered ceramic nanoparticles), a lactose coating can significantly improve the solubility and release kinetics of poorly water-soluble active pharmaceutical ingredients (APIs).[8][9] Furthermore, in the field of pulmonary drug delivery, lactose is a standard carrier in dry powder inhaler (DPI) formulations.

Nanoparticles containing the API are often blended with larger lactose carrier particles to improve powder flowability and aerosolization performance, ensuring efficient delivery to the lungs.[10][11][12][13]

#### **Targeting Ligand for Galectin-Expressing Cells**

The galactose moiety of lactose is a natural ligand for galectins, a family of carbohydrate-binding proteins that are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery. Nanoparticles functionalized with lactose can selectively bind to and be internalized by galectin-expressing cells, leading to enhanced cellular uptake and targeted therapeutic effects.[1][3] This targeted approach can increase the concentration of the drug at the desired site, improving efficacy and reducing off-target side effects.



#### **Quantitative Data Summary**

The following tables summarize key quantitative data from studies on **D-lactose monohydrate** in nanoparticle drug delivery systems.

Table 1: Comparison of Tumor Accumulation and Cytokine Induction for Lactose-Coated vs. PEGylated Lipoplexes

| Formulation                         | Tumor<br>Accumulation<br>(% Injected<br>Dose) | IL-6 (pg/mL)                  | IFN-γ (pg/mL)                 | TNFα (pg/mL)                  |
|-------------------------------------|-----------------------------------------------|-------------------------------|-------------------------------|-------------------------------|
| 5% Lactose-<br>coated<br>Lipoplexes | 2.35 ± 0.31                                   | Lower than<br>PEGylated       | Lower than PEGylated          | Lower than PEGylated          |
| 5% PEGylated<br>Lipoplexes          | 1.64 ± 0.20                                   | Higher than<br>Lactose-coated | Higher than<br>Lactose-coated | Higher than<br>Lactose-coated |

Data adapted from a study comparing the in vivo performance of lactose-coated and PEGylated lipoplexes.[1]

Table 2: Effect of Lactose as a Cryoprotectant on Nanoparticle Size

| Nanoparticle Type                     | Cryoprotectant<br>(Concentration) | Particle Size Before<br>Lyophilization (nm) | Particle Size After<br>Reconstitution<br>(nm) |
|---------------------------------------|-----------------------------------|---------------------------------------------|-----------------------------------------------|
| PLGA Nanoparticles                    | Lactose (2.0% w/v)                | ~150                                        | Not significantly changed                     |
| Surfactant-free PLGA<br>Nanoparticles | Lactose (1.0% w/v)                | ~200                                        | Well reconstituted                            |
| Liposomes                             | Lactose (various)                 | 100-200                                     | Maintained                                    |



This table compiles representative data on the effect of lactose as a cryoprotectant on maintaining nanoparticle size after freeze-drying and reconstitution.[6]

#### **Experimental Protocols**

#### **Protocol 1: Formulation of Lactose-Coated Liposomes**

This protocol describes the preparation of lactose-coated liposomes by incorporating lactosylceramide into the lipid film.

#### Materials:

- Sphingosine
- Cholesterol
- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Lactosylceramide
- Chloroform
- Distilled water
- · Nitrogen gas
- Vacuum oven
- Sonicator

#### Procedure:

- Dissolve sphingosine, cholesterol, DOPC, and lactosylceramide in chloroform at the desired molar ratio (e.g., a 5% lactose coating).
- In a round-bottom flask, dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film.



- Place the flask in a vacuum oven overnight to ensure complete removal of residual chloroform.
- Hydrate the lipid film with distilled water by gentle rotation.
- Sonicate the resulting suspension until the solution becomes clear, indicating the formation of small unilamellar vesicles.
- The lactose-coated liposomes are now ready for drug loading or other applications.

### Protocol 2: Freeze-Drying of PLGA Nanoparticles with Lactose as a Cryoprotectant

This protocol provides a general procedure for the lyophilization of PLGA nanoparticles using lactose to prevent aggregation.

#### Materials:

- · PLGA nanoparticle suspension
- D-Lactose monohydrate
- Deionized water
- Lyophilizer (freeze-dryer)
- Cryovials

#### Procedure:

- Prepare a stock solution of **D-Lactose monohydrate** in deionized water (e.g., 10% w/v).
- Add the lactose solution to the PLGA nanoparticle suspension to achieve the desired final concentration of lactose (e.g., 2-5% w/v).
- Gently mix the solution to ensure uniform distribution of the cryoprotectant.
- Dispense the mixture into cryovials.



- Freeze the samples in the lyophilizer at a controlled rate to a temperature below the glass transition temperature of the formulation (e.g., -40°C).
- Apply a vacuum and gradually increase the shelf temperature to initiate primary drying (sublimation of ice).
- After primary drying is complete, further increase the temperature for secondary drying to remove residual water.
- Once the cycle is complete, backfill the chamber with an inert gas and seal the vials.
- The lyophilized powder can be stored at room temperature or 4°C and reconstituted with water or buffer before use.

### Protocol 3: Co-precipitation of Lactose-Coated Calcium Phosphate Nanoparticles

This protocol describes a method for forming calcium phosphate nanoparticles in the presence of lactose.

#### Materials:

- Calcium chloride (CaCl<sub>2</sub>) solution
- Disodium phosphate (Na<sub>2</sub>HPO<sub>4</sub>) solution
- D-Lactose monohydrate solution (e.g., 9.5% w/w)
- pH meter
- Stir plate and stir bar

#### Procedure:

Prepare separate solutions of calcium chloride and disodium phosphate in the **D-lactose** monohydrate solution.



- Adjust the pH of both solutions to the desired value (e.g., pH 7.4) using a suitable acid or base.
- While stirring vigorously, slowly add the disodium phosphate-lactose solution to the calcium chloride-lactose solution.
- A milky suspension will form, indicating the precipitation of calcium phosphate nanoparticles.
- Continue stirring for a specified period to allow for particle formation and stabilization by lactose.
- The resulting suspension of lactose-coated calcium phosphate nanoparticles can be purified by centrifugation and washing.

### Signaling Pathways and Experimental Workflows Galectin-3 Mediated Apoptosis Signaling Pathway

Lactose-functionalized nanoparticles can induce apoptosis in cancer cells by targeting surface galectin-3. The binding of multiple lactose ligands on the nanoparticle surface to galectin-3 can trigger a signaling cascade leading to programmed cell death.





Click to download full resolution via product page

Galectin-3 mediated apoptosis pathway.



### **Experimental Workflow for Evaluating Lactose-Coated Nanoparticles**

The following diagram illustrates a typical experimental workflow for the formulation, characterization, and in vitro evaluation of lactose-coated nanoparticles.



Click to download full resolution via product page

Workflow for nanoparticle evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Galectin-3 in apoptosis, a novel therapeutic target PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 leads to attenuation of apoptosis through Bax heterodimerization in human thyroid carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Surface Modification of Iron Oxide-Based Magnetic Nanoparticles for Cerebral Theranostics: Application and Prospection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Surface Modification of Magnetic Iron Oxide Nanoparticles [mdpi.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: D-Lactose
   Monohydrate in Nanoparticle Drug Delivery Systems]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1146271#d-lactose-monohydrate-in-the-formulation-of-nanoparticle-drug-delivery-systems]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com